SB-505124

Catalog No.
S549077
CAS No.
694433-59-5
M.F
C20H21N3O2
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-505124

CAS Number

694433-59-5

Product Name

SB-505124

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15/h5-10H,11H2,1-4H3,(H,22,23)

InChI Key

WGZOTBUYUFBEPZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-(5-benzo(1,3)dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, SB-505124, SB505124

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4

The exact mass of the compound 2-(4-(benzo[d][1,3]dioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl)-6-methylpyridine is 335.16338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SB-505124 (CAS: 694433-59-5) is a highly potent, ATP-competitive small molecule inhibitor selectively targeting the transforming growth factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7. With a molecular weight of 335.40 g/mol, this compound functions by blocking the phosphorylation of downstream cytoplasmic signal transducers Smad2 and Smad3, thereby arresting TGF-β-induced signaling cascades [1]. In the context of procurement and material selection, SB-505124 represents a second-generation upgrade over ubiquitous first-generation inhibitors like SB-431542. It is specifically engineered to deliver enhanced kinome-wide selectivity and superior in vivo stability, making it the benchmark choice for rigorous stem cell differentiation protocols, preclinical fibrosis modeling, and oncology assays where off-target kinase interference would otherwise compromise data integrity or therapeutic translation.

Substituting SB-505124 with older, more common in-class alternatives like SB-431542 or A-83-01 frequently introduces critical points of failure in both in vitro specificity and in vivo efficacy. Generic ALK inhibitors often exhibit hidden cross-reactivity with bone morphogenetic protein (BMP) pathways or other unrelated kinases, leading to confounded phenotypic readouts in sensitive stem cell or tissue engineering applications [1]. Furthermore, from a process and formulation standpoint, first-generation analogs like SB-431542 suffer from rapid clearance and insufficient local tissue penetration. In practical preclinical applications, such as surgical fibrosis models, generic substitutes have explicitly failed to maintain target suppression at concentrations where SB-505124 successfully achieved durable, multi-day inhibition of fibrotic markers [2]. Consequently, relying on generic substitutes risks assay reproducibility and necessitates higher compound consumption to achieve baseline efficacy.

Kinome-Wide Selectivity and Off-Target Minimization

When evaluated against a comprehensive panel of 123 protein kinases covering a broad spectrum of the human kinome, SB-505124 demonstrated superior selectivity for the TGF-β pathway compared to standard comparators like SB-431542, LY-364947, and A-83-01 [1]. Unlike BMP-pathway inhibitors (e.g., Dorsomorphin or LDN-193189) and older TGF-β inhibitors which show significant off-target kinase suppression at working concentrations, SB-505124 maintains strict specificity for ALK4, ALK5, and ALK7 without confounding BMP signaling.

Evidence DimensionOff-target kinase inhibition across a 123-kinase panel
Target Compound DataHighest selectivity profile; recommended as the definitive ALK4/5/7 inhibitor
Comparator Or BaselineSB-431542, LY-364947, and A-83-01 (Higher rates of off-target kinase binding)
Quantified DifferenceSB-505124 isolates TGF-β signaling without the cross-pathway interference seen in comparators
ConditionsIn vitro kinome profiling assays

Procuring this highly selective compound prevents false positives and wasted resources in complex cellular assays by ensuring phenotypic changes are strictly driven by ALK4/5/7 inhibition.

Enhanced Potency and Reduced Reagent Consumption

SB-505124 inhibits ALK5 with an IC50 of 47 nM and ALK4 with an IC50 of 129 nM [1]. In direct comparative assays, this renders SB-505124 three to five times more potent than the widely used predecessor, SB-431542. This enhanced target affinity allows researchers to achieve complete abrogation of Smad2/3 phosphorylation at significantly lower working concentrations (typically 1 to 5 µM).

Evidence DimensionInhibitory Concentration (IC50) and relative potency
Target Compound DataALK5 IC50 = 47 nM; ALK4 IC50 = 129 nM
Comparator Or BaselineSB-431542
Quantified Difference3- to 5-fold higher potency for SB-505124
ConditionsCell-free kinase assays and TGF-β-induced cellular assays

Higher potency directly translates to lower required dosing, reducing the volume of compound needed per experiment and minimizing the risk of solvent (DMSO) toxicity in sensitive cell cultures.

Superior In Vivo Efficacy in Tissue Fibrosis Models

In a rabbit glaucoma filtration surgery (GFS) model evaluating post-surgical scarring, treatment with SB-505124 successfully maintained filtering bleb survival for over 10 days while significantly suppressing the expression of fibrotic markers CTGF and α-SMA[1]. In stark contrast, subconjunctival injection of the comparator SB-431542 at high concentrations (0.5 to 2 mM) completely failed to prolong bleb survival. This demonstrates a critical divergence in in vivo translation between the two compounds.

Evidence DimensionIn vivo tissue efficacy and duration of anti-fibrotic effect
Target Compound DataSB-505124 extended bleb survival >10 days and suppressed α-SMA/CTGF
Comparator Or BaselineSB-431542 (0.5 - 2 mM)
Quantified DifferenceSB-505124 achieved durable in vivo efficacy where SB-431542 failed entirely
ConditionsRabbit glaucoma filtration surgery (GFS) model

For buyers designing preclinical animal studies, SB-505124 is a mandatory upgrade over SB-431542 to ensure target engagement and measurable efficacy in complex tissue microenvironments.

High Aqueous and Organic Solubility for Formulation Flexibility

Unlike many highly lipophilic kinase inhibitors that suffer from precipitation in aqueous media, SB-505124 exhibits excellent processability. It is soluble up to 100 mM (33.54 mg/mL) in DMSO and, crucially, maintains equivalent solubility (100 mM) in dilute aqueous acid (2 equivalents HCl) . This dual solubility profile allows for versatile stock solution preparation.

Evidence DimensionMaximum solubility limits
Target Compound Data100 mM in DMSO; 100 mM in 2eq HCl
Comparator Or BaselineStandard hydrophobic small molecule inhibitors (typically <10 mM in aqueous environments)
Quantified DifferenceEnables highly concentrated, stable aqueous-compatible stock solutions
ConditionsStandard laboratory formulation at room temperature

High solubility in both organic and acidic aqueous solvents drastically simplifies in vivo formulation and prevents compound crash-out in complex cell culture media.

Preclinical Anti-Fibrotic Drug Development

Because SB-505124 demonstrates proven in vivo efficacy in suppressing CTGF and α-SMA where older analogs fail [2], it is the optimal positive control and experimental agent for modeling the inhibition of tissue scarring, including renal fibrosis, pulmonary fibrosis, and post-surgical wound healing.

Stem Cell Reprogramming and Directed Differentiation

Leveraging its kinome-wide selectivity profile [1], SB-505124 is the preferred ALK4/5/7 inhibitor for complex stem cell media formulations. It cleanly blocks TGF-β/Smad signaling without inadvertently suppressing BMP pathways, ensuring high-purity differentiation trajectories.

High-Throughput Kinase Profiling and Target Validation

Due to its 3- to 5-fold higher potency compared to SB-431542, SB-505124 serves as the definitive benchmark inhibitor in biochemical assays [1]. It allows industrial screening programs to validate ALK5-dependent mechanisms with minimal reagent consumption and low solvent interference.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

335.16337692 Da

Monoisotopic Mass

335.16337692 Da

Heavy Atom Count

25

Appearance

Light peach to pale pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TGF-beta RI inhibitor III

Dates

Last modified: 08-15-2023
1: Onai T, Takai A, Setiamarga DH, Holland LZ. Essential role of Dkk3 for head formation by inhibiting Wnt/β-catenin and Nodal/Vg1 signaling pathways in the basal chordate amphioxus. Evol Dev. 2012 Jul;14(4):338-50. doi: 10.1111/j.1525-142X.2012.00552.x. PubMed PMID: 22765205.
2: Joseph C, Hunter MG, Sinclair KD, Robinson RS. The expression, regulation and function of secreted protein, acidic, cysteine-rich in the follicle-luteal transition. Reproduction. 2012 Sep;144(3):361-72. doi: 10.1530/REP-12-0099. Epub 2012 Jun 25. PubMed PMID: 22733805.
3: Kocic J, Bugarski D, Santibanez JF. SMAD3 is essential for transforming growth factor-β1-induced urokinase type plasminogen activator expression and migration in transformed keratinocytes. Eur J Cancer. 2012 Jul;48(10):1550-7. doi: 10.1016/j.ejca.2011.06.043. Epub 2011 Jul 26. PubMed PMID: 21798735.
4: Fang LP, Lin Q, Tang CS, Liu XM. Hydrogen sulfide attenuates epithelial-mesenchymal transition of human alveolar epithelial cells. Pharmacol Res. 2010 Apr;61(4):298-305. doi: 10.1016/j.phrs.2009.10.008. Epub 2009 Nov 11. PubMed PMID: 19913099.
5: Sinpitaksakul SN, Pimkhaokham A, Sanchavanakit N, Pavasant P. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway. Biochem Biophys Res Commun. 2008 Jul 11;371(4):713-8. doi: 10.1016/j.bbrc.2008.04.128. Epub 2008 May 5. PubMed PMID: 18457660.
6: Jaźwińska A, Badakov R, Keating MT. Activin-betaA signaling is required for zebrafish fin regeneration. Curr Biol. 2007 Aug 21;17(16):1390-5. Epub 2007 Aug 2. PubMed PMID: 17683938.

Explore Compound Types